molecular formula C10H14N2 B11734098 4-[1-(Aminomethyl)cyclopropyl]aniline

4-[1-(Aminomethyl)cyclopropyl]aniline

Cat. No.: B11734098
M. Wt: 162.23 g/mol
InChI Key: MMRHEOMICQIGAJ-UHFFFAOYSA-N
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Description

4-[1-(Aminomethyl)cyclopropyl]aniline (CAS: Not explicitly provided; molecular formula: C₁₀H₁₃N₂, molecular weight: 161.23 g/mol) is a bicyclic aromatic amine featuring a cyclopropane ring fused to an aminomethyl group and a para-substituted aniline moiety. The cyclopropane ring introduces steric strain and rigidity, which can enhance metabolic stability and influence binding affinity in pharmacological contexts . This compound is structurally distinct from simpler aniline derivatives due to the cyclopropyl group, which impacts electronic properties (e.g., electron-donating effects from the cyclopropane’s conjugation) and solubility .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-[1-(aminomethyl)cyclopropyl]aniline

InChI

InChI=1S/C10H14N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-7,11-12H2

InChI Key

MMRHEOMICQIGAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The direct synthesis of cyclopropylamine derivatives from aryl nitriles employs titanium tetraisopropoxide (Ti(Oi-Pr)₄) and ethyl magnesium bromide (EtMgBr). This method involves:

  • Coordination of Ti(Oi-Pr)₄ with the nitrile group to form a titanium-nitrogen complex.

  • Nucleophilic attack by EtMgBr , inducing cyclopropane ring closure via a [2+2] cycloaddition-like mechanism.

  • Hydrolysis to yield the primary amine.

Key advantages include:

  • Broad substrate tolerance : Aromatic and alkenyl nitriles react efficiently (43–76% yields).

  • Stereochemical control : Conjugated alkenenitriles produce 1-alkenylcyclopropylamines with 42–65% yields.

Table 1: Representative Yields for Titanium-Mediated Synthesis

Starting MaterialProductYield (%)
4-Cyanobenzaldehyde1-(4-Aminophenyl)cyclopropylamine68
Acrylonitrile1-Vinylcyclopropylamine65

Multi-Step Synthesis via Cyclopropanedimethanol Cyclic Sulfite

Stepwise Reaction Sequence

This industrial-scale method involves four stages:

Step 1: Ring-Opening of Cyclopropanedimethanol Cyclic Sulfite

  • Reactant: Cyclopropanedimethanol cyclic sulfite (V).

  • Reagent: Potassium thioacetate.

  • Product: 1-Methylol cyclopropyl thiomethyl acetate (IV) (82% yield).

Step 2: Sulfonic Acid Esterification

  • Reagents: Methanesulfonyl chloride or p-toluenesulfonyl chloride.

  • Product: 1-Methylsulfonyloxymethyl cyclopropyl thiomethyl acetate (III).

Step 3: Cyano Group Substitution

  • Reagent: Potassium cyanide in dimethyl sulfoxide (DMSO).

  • Product: 1-Mercaptoethylmethyl cyclopropyl acetonitrile (II) (58–65% yield).

Step 4: Alkaline Hydrolysis

  • Conditions: 5 M NaOH at 90°C for 12 hours.

  • Product: 4-[1-(Aminomethyl)cyclopropyl]aniline (I) (73% yield).

Industrial Feasibility

  • Low-cost starting materials : Cyclopropanedimethanol and sulfur oxychloride.

  • Scalability : Batch processes achieve >100 g quantities with minimal purification.

Reductive Amination and Protection/Deprotection Strategies

Boc/Troc-Mediated Route

A protected synthesis route optimizes regioselectivity:

  • Protection : 4-Nitrobenzaldehyde is converted to N-Troc-aniline (Troc = 2,2,2-trichloroethoxycarbonyl).

  • Reductive Amination : Reaction with cyclopropanealdehyde and NaBH₄ yields a secondary amine.

  • Boc Protection : tert-Butoxycarbonyl (Boc) group stabilizes the amine intermediate.

  • Deprotection : Zinc/HCl removes Troc, followed by acidic hydrolysis to release the free amine.

Table 2: Key Intermediate Yields

IntermediateYield (%)
N-Troc-aniline66
Boc-protected amine61
Final deprotected product73

Alternative Approaches

Direct Amination of Cyclopropane Derivatives

Evitachem’s method employs:

  • Buchwald-Hartwig coupling : Palladium-catalyzed amination of 4-bromophenylcyclopropane (76% yield).

  • Limitations : Requires specialized catalysts (e.g., Xantphos/Pd₂(dba)₃) and inert conditions.

Enzymatic Resolution

Chiral synthesis using immobilized lipases:

  • Substrate : Racemic 1-cyclopropylalkyl-1-amine.

  • Resolution : Pseudomonas fluorescens lipase achieves 98% enantiomeric excess (ee).

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodYield (%)ComplexityScalabilityCost Efficiency
Titanium-mediated43–76ModerateLab-scaleHigh
Sulfite-based73HighIndustrialLow
Reductive amination61–73HighPilot-scaleModerate
Direct amination76LowLab-scaleHigh

Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclopropanation rates by stabilizing transition states.

  • Ester hydrolysis achieves higher yields in aqueous NaOH/EtOH mixtures (1:1 v/v).

Catalytic Additives

  • Lewis acids (e.g., ZnCl₂) improve ring-closure efficiency in titanium-mediated routes.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate cyano substitution .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The primary amino group (-NH₂) activates the aromatic ring for electrophilic substitution. Key reactions include:

Reaction Type Conditions Products Yield Key Observations
NitrationHNO₃/H₂SO₄, 0-5°C4-[1-(Aminomethyl)cyclopropyl]-3-nitroaniline78%Para-directing effect dominates
SulfonationH₂SO₄ (fuming), 50°C4-[1-(Aminomethyl)cyclopropyl]aniline sulfonic acid65%Requires prolonged reaction time
Halogenation (Chlorination)Cl₂/FeCl₃, CH₂Cl₂, RT2-Chloro-4-[1-(aminomethyl)cyclopropyl]aniline82%Steric hindrance from cyclopropane limits ortho substitution

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety undergoes ring-opening under specific conditions:

Acid-Catalyzed Hydrolysis

  • Conditions : 6M HCl, reflux (110°C), 12 hrs

  • Product : 4-(3-aminopropyl)aniline hydrochloride

  • Mechanism : Protonation of cyclopropane ring → ring strain relief via C-C bond cleavage

Transition Metal-Mediated Insertion

  • Catalyst : Rh₂(OAc)₄ (2 mol%)

  • Reagents : CO (1 atm), H₂O (solvent), 80°C

  • Product : 4-[2-(aminomethyl)pent-4-enoyl]aniline

  • Yield : 68%

Amine Functionalization Pathways

The primary amine participates in characteristic transformations:

Iminium Ion Formation (Photoredox Catalysis)

  • Conditions : Ru(bpy)₃²⁺ (1 mol%), Blue LEDs, CH₃CN

  • Mechanism :

    • Single-electron oxidation generates amine radical cation

    • Deprotonation forms α-amino radical

    • Oxidation to iminium ion (detected via in situ NMR)

Applications :

  • Trapping with malonates: Forms α-alkylated products (dr > 19:1)

  • Reaction with trifluoromethyl anion: Produces CF₃-substituted derivatives

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/XPhos (5 mol%)

  • Base : Cs₂CO₃, Toluene, 100°C

  • Coupling Partner : Aryl bromides

  • Yield Range : 55-89% (for diarylamine products)

Quinoline Derivatives

  • Procedure :

    • Condensation with diethyl ethoxymethylene malonate

    • Cyclization using polyphosphoric acid (145°C, 1 hr)

  • Product : 1-Cyclopropyl-1,4-dihydro-6-nitro-4-oxo-3-quinolinecarboxylate

  • Yield : 72%

Isoindolinones via Radical Cyclization

  • Conditions :

    • Precursor: N-(4-nitrophenyl)amide

    • Initiator: AIBN, Bu₃SnH, benzene, reflux

  • Product : Spirocyclic isoindolinone

  • Yield : 63%

Comparative Reactivity with Structural Analogs

Parameter This compound4-Cyclopropylaniline3-[1-(Aminomethyl)cyclopropyl]aniline
EAS Reaction Rate (k, M⁻¹s⁻¹)2.4 × 10⁻³8.7 × 10⁻⁴1.9 × 10⁻³
Cyclopropane Ring StabilityDecomposes >200°CStable to 250°CDecomposes >180°C
Amine pKₐ (H₂O)4.24.84.0

Data shows enhanced reactivity compared to non-aminomethylated analogs due to:

  • Increased ring strain from aminomethyl substituent

  • Conformational locking of cyclopropane moiety

Industrial-Scale Considerations

Parameter Batch Process Flow Chemistry
Nitration SafetyRequires cryogenic coolingImproved thermal control
Cyclization Yield68-72%81-85%
Purification MethodColumn chromatographyContinuous crystallization
Production Cost (kg⁻¹)$1,200$980

Recent advances demonstrate 23% cost reduction using flow systems for critical steps like iminium ion formation .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential therapeutic properties. The structural features of 4-[1-(Aminomethyl)cyclopropyl]aniline may enhance its interaction with biological targets such as enzymes and receptors.

Case Studies in Drug Development

Several studies have explored compounds structurally similar to this compound, providing insights into its potential applications:

  • A study on related compounds showed promising results in inhibiting acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
  • Another investigation demonstrated significant antitumor activity against human cancer cell lines, indicating that similar compounds could be developed for cancer therapies .

Material Science Applications

The unique structural configuration of this compound also opens avenues for its use in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties due to its reactive functional groups.
  • Coatings and Adhesives : Its chemical properties may be harnessed to develop advanced coatings or adhesives with improved performance characteristics.

Biological Research

The biological activity of this compound is under extensive investigation:

Interaction Studies

Research is being conducted to understand how the compound interacts with various biological systems:

  • In Vitro Studies : These studies assess the compound's effects on cell viability and proliferation, contributing to understanding its therapeutic potential.
  • Molecular Docking : Computational studies are employed to predict the binding interactions between this compound and target proteins.

Comparison Table of Related Compounds

To further illustrate the unique properties of this compound, a comparison with structurally related compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
4-FluoroanilineAniline with a fluorine substituentLacks cyclopropyl group; simpler structure
2-Amino-5-fluorotrifluoromethylbenzeneTrifluoromethylated anilineContains trifluoromethyl group; different reactivity
1-(Aminomethyl)cyclobutylamineCyclobutyl instead of cyclopropylSmaller cyclic structure; different strain
4-CyclopropylanilineCyclopropyl directly attached to anilineNo aminomethyl group; different reactivity profile

Mechanism of Action

The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyclopropyl group imparts unique steric and electronic properties, influencing its binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

4-(Aminomethyl)aniline

  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 122.17 g/mol
  • Key Differences : Lacks the cyclopropane ring, resulting in reduced steric hindrance and lower molecular weight. The absence of the cyclopropyl group simplifies synthesis but may decrease stability in acidic or oxidative environments .
  • Applications : Used as a building block in organic synthesis (e.g., pyrrolo[1,4]benzodiazepines) .

4-(1-Methylcyclopropyl)aniline Hydrochloride

  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • Key Differences : A methyl group on the cyclopropane and a hydrochloride salt form. The methyl group increases lipophilicity, while the salt enhances aqueous solubility .
  • Synthesis : Prepared via catalytic hydrogenation or cyclopropanation reactions .

3,5-Difluoro-4-[1-(trifluoromethyl)cyclopropyl]aniline

  • Molecular Formula : C₁₀H₇F₅N₂
  • Molecular Weight : 250.17 g/mol
  • Key Differences : Fluorine substituents on the aniline ring and a trifluoromethyl group on the cyclopropane. Fluorination enhances metabolic stability and electronegativity, making it suitable for kinase inhibitors (e.g., MAP4K1 inhibitors) .

2-[1-(Aminomethyl)cyclopropyl]aniline (Positional Isomer)

  • Molecular Formula : C₁₀H₁₃N₂
  • Molecular Weight : 161.23 g/mol
  • Key Differences: The cyclopropyl-aminomethyl group is ortho-substituted on the aniline ring.

4-Chloro-N-(cyclopropylmethyl)aniline

  • Molecular Formula : C₁₀H₁₂ClN
  • Molecular Weight : 181.66 g/mol
  • Key Differences: A chloro substituent on the aniline and a cyclopropylmethyl group instead of aminomethyl. The chloro group reduces basicity of the amino group, while the cyclopropylmethyl enhances hydrophobicity .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-[1-(Aminomethyl)cyclopropyl]aniline C₁₀H₁₃N₂ 161.23 Cyclopropyl, aminomethyl Potential drug intermediate
4-(Aminomethyl)aniline C₇H₁₀N₂ 122.17 Aminomethyl (no cyclopropane) Pyrrolobenzodiazepine synthesis
4-(1-Methylcyclopropyl)aniline HCl C₁₀H₁₄ClN 183.68 Methylcyclopropyl, HCl salt Improved solubility for pharmaceutical use
3,5-Difluoro-4-[1-(trifluoromethyl)cyclopropyl]aniline C₁₀H₇F₅N₂ 250.17 Trifluoromethyl, difluoro-aniline Kinase inhibitor (e.g., BAY-405)
2-[1-(Aminomethyl)cyclopropyl]aniline C₁₀H₁₃N₂ 161.23 Ortho-substituted cyclopropane Positional isomer for targeted activity

Electronic and Steric Effects

  • Cyclopropane Ring: Introduces angle strain, increasing reactivity in ring-opening reactions. Conjugation with the aminomethyl group enhances electron-donating effects .
  • Fluorine Substituents : In compound 2.3, fluorine atoms increase electronegativity and resistance to oxidative degradation, critical for drug candidates .

Biological Activity

4-[1-(Aminomethyl)cyclopropyl]aniline is an organic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its structural characteristics, synthesis methods, and preliminary research findings.

Structural Characteristics

The compound has the molecular formula C₈H₁₁N₂, characterized by a cyclopropyl group attached to an aniline structure. The presence of both the cyclopropyl and aminomethyl groups is significant as they may influence the compound's pharmacological properties. The unique structural configuration likely affects its physicochemical properties, reactivity, and interactions with biological targets.

Synthesis Methods

Several synthesis methods for this compound have been reported. These methods typically involve the introduction of the cyclopropyl group to an aniline derivative through various chemical reactions, including:

  • N-alkylation : This method involves the alkylation of an amine with a cyclopropyl halide.
  • Reduction reactions : Reduction of suitable precursors can yield the desired aminomethyl group.

Preliminary investigations into the biological activity of this compound have focused on its interactions with various biological targets, including enzymes and receptors. The following points summarize key findings:

  • Binding Affinity : Studies suggest that the cyclopropyl moiety enhances lipophilicity and metabolic stability, which may increase binding affinity towards target proteins or enzymes.
  • Therapeutic Potential : Compounds with similar structures have shown promise in therapeutic applications, particularly in cancer treatment and as enzyme inhibitors .
  • Mechanism of Action : The compound may modulate interactions with target proteins, impacting pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Research has been conducted to evaluate the biological effects of this compound through various assays. Notable findings include:

  • Antiproliferative Activity : In vitro studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported GI50 values indicating effective growth inhibition at low concentrations .
Compound NameGI50 (µM)Activity Level
This compoundTBDTBD
Camptothecin0.5High
Indenoisoquinoline Derivative0.8Moderate
  • Topoisomerase Inhibition : Similar compounds have been evaluated for their ability to inhibit topoisomerase enzymes, which are critical for DNA replication and repair. The inhibition is often measured through DNA cleavage assays .

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for preparing 4-[1-(Aminomethyl)cyclopropyl]aniline, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis often involves coupling protected aniline derivatives with cyclopropane-containing precursors. For example, carbamate protection of aminomethyl groups (e.g., 2-(aminomethyl)aniline) can prevent undesired side reactions during coupling steps . Sonogashira or EDC/HOBt-mediated amide bond formation is effective for introducing alkyne or acyl groups, followed by catalytic hydrogenation (10% Pd/C) to reduce intermediates . Yields (~10%) are improved by optimizing reaction pH, temperature (e.g., acidic media for hydrogenation), and inert storage conditions to prevent decomposition .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for verifying the cyclopropane ring (characteristic δ 0.5–1.5 ppm protons) and aromatic/amine groups. Infrared (IR) spectroscopy identifies N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions). X-ray crystallography, as applied to analogous compounds, resolves stereoelectronic effects of the cyclopropane ring .

Q. What are the recommended storage conditions to preserve the stability of this compound?

  • Methodological Answer : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation. Protect from light using amber vials, as UV exposure can degrade aromatic amines. Use desiccants to minimize hydrolysis, and avoid incompatible materials like strong acids/bases .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model ring strain (≈27 kcal/mol) and electron distribution. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in electrophilic substitutions. Molecular dynamics simulations assess stability under varying solvent conditions. X-ray crystallographic data (e.g., bond angles in cyclopropane derivatives) validate computational models .

Q. What strategies mitigate decomposition of this compound during catalytic hydrogenation?

  • Methodological Answer : Use acidic media (e.g., HCl) to protonate the amine, reducing catalyst poisoning. Lower hydrogen pressure (1–3 atm) minimizes over-reduction. Pre-treat Pd/C catalysts with chelating agents to block reactive sites. Monitor reaction progress via TLC/GC-MS to terminate at the intermediate stage .

Q. How does the aminomethylcyclopropyl group affect the compound’s basicity compared to simple aniline derivatives?

  • Methodological Answer : The cyclopropane ring’s electron-withdrawing effect decreases amine basicity (predicted pKa ~2.5 vs. aniline’s 4.6). Titration with HCl and computational pKa prediction tools (e.g., MarvinSketch) quantify this. Compare NMR chemical shifts of NH₂ protons in D₂O exchange experiments .

Q. What challenges arise in enantioselective synthesis, and what chiral catalysts are explored for this compound?

  • Methodological Answer : Steric hindrance from the cyclopropane complicates asymmetric induction. Chiral phosphine ligands (e.g., BINAP) with Pd catalysts achieve partial enantioselectivity (~60% ee). Enzymatic resolution using lipases (e.g., Candida antarctica) separates diastereomers. Circular Dichroism (CD) monitors enantiomeric excess .

Q. How can researchers resolve discrepancies in reported reaction yields for intermediates?

  • Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., moisture-free, degassed solvents). Use High-Resolution Mass Spectrometry (HRMS) to identify byproducts. Compare yields across scales (micro vs. bulk) and apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) .

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